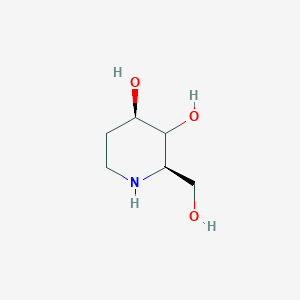
2-Hydroxymethyl-piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fagomine is an iminosugar, specifically an iminocyclitol, first isolated from the seeds of buckwheat (Fagopyrum esculentum Moench). It is also found in other plant sources such as mulberry leaves and gogi roots. Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by nitrogen, and they have spatial configurations of hydroxyl groups similar to sugars like glucose and galactose. Fagomine has gained attention for its potential health benefits, including reducing the risk of developing insulin resistance, becoming overweight, and suffering from an excess of potentially pathogenic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fagomine can be synthesized through various methods. One approach involves the use of fructose-6-phosphate aldolase, an enzyme that catalyzes the formation of carbon-carbon bonds. This enzyme can be immobilized on different supports such as magnetic nanoparticle clusters, cobalt-chelated agarose, and amino-functionalized agarose to improve its stability and reusability . Another method involves the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride, followed by dehydration to functionalize the iminosugar substrate .
Industrial Production Methods: Industrial production of fagomine involves the use of advanced biocatalytic processes. These processes often employ immobilized enzymes to enhance the yield and operational stability of the reactions. For instance, glyoxal-agarose immobilized fructose-6-phosphate aldolase has been shown to be highly effective for the synthesis of fagomine precursors, achieving high reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Fagomine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by enzymes or chemical reagents.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of fagomine include lithium triethylborohydride for reduction reactions and various immobilized enzymes for catalyzing carbon-carbon bond formation . The conditions for these reactions typically involve controlled temperatures and pH levels to optimize enzyme activity and stability.
Major Products: The major products formed from these reactions include various derivatives of fagomine, such as 3-epi-fagomine and 3,4-di-epi-fagomine. These derivatives have been shown to possess similar biological activities and potential health benefits .
Scientific Research Applications
Fagomine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other biologically active compounds. In biology and medicine, fagomine has been studied for its potential to lower postprandial blood glucose levels and modulate bacterial adhesion in the gut. It has been shown to selectively agglutinate fimbriated Enterobacteriaceae such as Escherichia coli and Salmonella enterica, while promoting the adhesion of probiotic bacteria to the intestinal mucosa . This dual action makes fagomine a promising candidate for the development of functional foods and dietary supplements aimed at improving gut health and metabolic function .
Mechanism of Action
Fagomine exerts its effects primarily through the inhibition of intestinal glycosidases, enzymes responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, fagomine can delay the breakdown of sucrose and starch, thereby lowering blood glucose levels without affecting insulin secretion . Additionally, fagomine promotes the adhesion of beneficial probiotic bacteria to the intestinal mucosa, which can help maintain a healthy gut microbiota and prevent the colonization of pathogenic bacteria .
Comparison with Similar Compounds
Fagomine is often compared to other iminosugars such as 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin. These compounds share similar structures and biological activities, particularly in their ability to inhibit glycosidases and modulate blood glucose levels . fagomine is unique in its dual action of lowering blood glucose levels and promoting the adhesion of probiotic bacteria, making it a particularly attractive candidate for functional food and dietary supplement applications .
List of Similar Compounds:- 1-Deoxynojirimycin
- N-Methyl-1-deoxynojirimycin
- 3-Epi-fagomine
- 3,4-Di-epi-fagomine
Fagomine’s unique combination of glycosidase inhibition and probiotic promotion sets it apart from these similar compounds, highlighting its potential for diverse applications in health and nutrition .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1 |
InChI Key |
YZNNBIPIQWYLDM-QYRBDRAASA-N |
Isomeric SMILES |
C1CN[C@@H](C([C@@H]1O)O)CO |
Canonical SMILES |
C1CNC(C(C1O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


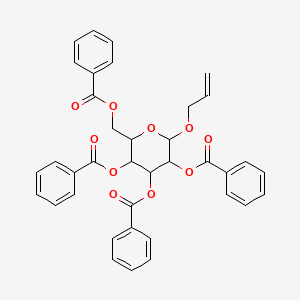
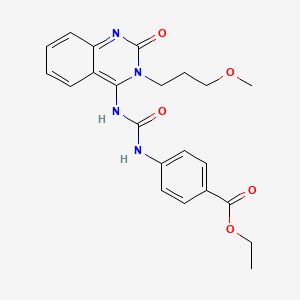


![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
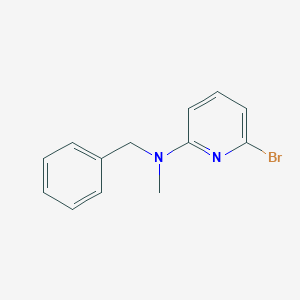
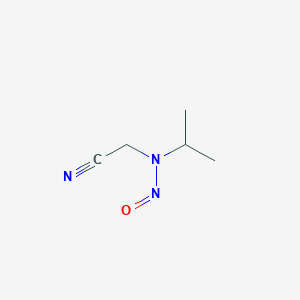
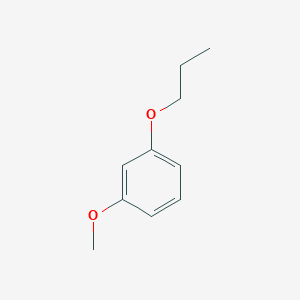
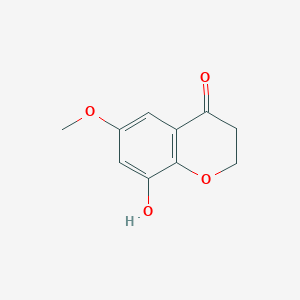
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)

![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)

